1-Methylfluoranthene

Description

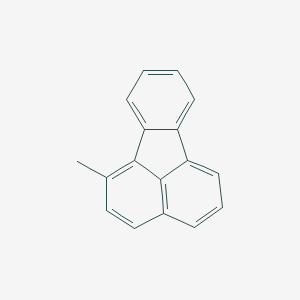

Structure

3D Structure

Properties

IUPAC Name |

1-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJQJDCUHJRGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180538 | |

| Record name | 1-methylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-60-5 | |

| Record name | 1-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Methylfluoranthenes from Fluoranthene

Abstract: This technical guide addresses the synthesis of methylfluoranthene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. We first explore the significant synthetic challenges associated with achieving C1-methylation, proposing a theoretically sound, multi-step pathway for researchers investigating this specific, challenging isomer. Subsequently, this guide provides a detailed, field-proven protocol for the successful and regioselective synthesis of 3-methylfluoranthene. The methodology leverages a classic two-step approach involving Friedel-Crafts acylation followed by Wolff-Kishner reduction. This document serves as a comprehensive resource for researchers in organic synthesis, materials science, and drug development, offering both a strategic analysis of a complex synthetic problem and a validated, practical laboratory procedure.

Introduction to Fluoranthene and the Challenge of Regioselectivity

Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of fused naphthalene and benzene units connected by a five-membered ring. This unique structure imparts distinct electronic and photophysical properties, making fluoranthene and its derivatives valuable scaffolds in the design of advanced π-conjugated systems for organic electronics and as probes in biochemical studies.[1]

The functionalization of the fluoranthene core is a key objective for tuning its properties. However, electrophilic aromatic substitution—the most common method for functionalizing aromatic rings—exhibits strong regioselectivity on the fluoranthene nucleus. Due to a combination of electronic and steric factors, electrophilic attack preferentially occurs at the C3 position under kinetic control, with other positions like C8 also being reactive under different conditions. The C1 position is significantly less reactive towards standard electrophilic substitution, making the direct synthesis of 1-substituted fluoranthenes, including 1-methylfluoranthene, a considerable synthetic hurdle.

Part 1: A Proposed Synthetic Strategy for this compound

While a direct, validated protocol for the synthesis of this compound is not prominently available in current literature, a logical multi-step pathway can be proposed based on established, fundamental organic transformations. This strategy circumvents the challenge of direct electrophilic attack by installing a functional group at the C1 position that can later be converted to a methyl group. The key to this pathway's success would lie in the experimental validation and optimization of the initial regioselective step.

The proposed five-step sequence is as follows:

-

Regioselective Nitration: Introduction of a nitro group at the C1 position.

-

Nitro Group Reduction: Conversion of 1-nitrofluoranthene to 1-aminofluoranthene.

-

Diazotization: Transformation of the amino group into a diazonium salt.

-

Sandmeyer Reaction: Replacement of the diazonium group with a bromine atom to yield 1-bromofluoranthene.

-

Cross-Coupling Reaction: Methylation of 1-bromofluoranthene to afford the final product, this compound.

Caption: A proposed five-step workflow for the synthesis of this compound.

Causality Behind the Proposed Strategy:

-

Step 1: Nitration. Nitration is a classic electrophilic aromatic substitution. While typically directing to the C3 position, reaction conditions (temperature, nitrating agent, solvent) could potentially be optimized to favor the formation of the 1-nitro isomer. This step represents the primary research challenge of the sequence.

-

Step 2: Reduction. The reduction of an aromatic nitro group to a primary amine is a high-yielding and reliable transformation.[2] Various reagents are effective, including catalytic hydrogenation (H₂ over Palladium on Carbon) or metal-acid systems like tin(II) chloride in hydrochloric acid.[3] This step converts the directing group into a versatile amine functional handle.

-

Step 3 & 4: Diazotization and Sandmeyer Reaction. The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] These salts are highly useful intermediates because the dinitrogen moiety (N₂) is an excellent leaving group. The subsequent Sandmeyer reaction provides a robust method to replace the diazonium group with a halide, such as bromide, using a copper(I) salt catalyst.[4]

-

Step 5: Cross-Coupling. With 1-bromofluoranthene in hand, the final C-C bond formation can be achieved via modern cross-coupling chemistry. The Kumada coupling , utilizing a methyl Grignard reagent (CH₃MgBr) and a nickel or palladium catalyst, is a powerful choice.[5][6] Alternatively, the Suzuki-Miyaura coupling could be employed, using methylboronic acid or its esters in the presence of a palladium catalyst and a base.[7][8] Both methods are renowned for their reliability and functional group tolerance.

Part 2: A Field-Proven Protocol for the Synthesis of 3-Methylfluoranthene

In contrast to the theoretical pathway for the 1-isomer, the synthesis of 3-methylfluoranthene is readily achievable through a well-established, two-step procedure. This method provides high regioselectivity for the C3 position and utilizes common, reliable reactions.

Overall Strategy: Acylation and Reduction

-

Friedel-Crafts Acylation: Fluoranthene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This electrophilic aromatic substitution regioselectively installs an acetyl group at the most reactive C3 position, yielding 3-acetylfluoranthene.

-

Wolff-Kishner Reduction: The carbonyl group of the resulting ketone (3-acetylfluoranthene) is completely reduced to a methylene group (-CH₂-) using hydrazine (N₂H₄) and a strong base (e.g., potassium hydroxide, KOH) at high temperatures, yielding 3-methylfluoranthene.

Caption: Reaction mechanism overview for the synthesis of 3-methylfluoranthene.

Experimental Protocol: Synthesis of 3-Methylfluoranthene

Step 1: Friedel-Crafts Acylation to Synthesize 3-Acetylfluoranthene

-

Materials:

-

Fluoranthene (1.0 eq)

-

Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)

-

Acetyl Chloride (CH₃COCl, 1.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl), 5 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of fluoranthene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the fluoranthene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 5 M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-acetylfluoranthene as a solid.

-

Step 2: Wolff-Kishner Reduction to Synthesize 3-Methylfluoranthene

-

Materials:

-

3-Acetylfluoranthene (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O, 10 eq)

-

Potassium Hydroxide (KOH, 8 eq)

-

Diethylene Glycol (solvent)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 3-acetylfluoranthene (1.0 eq), potassium hydroxide (8 eq), hydrazine hydrate (10 eq), and diethylene glycol.

-

Heat the mixture to 120-130 °C and maintain at this temperature for 2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. A color change is typically observed. Maintain this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure 3-methylfluoranthene.

-

Data Presentation and Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| 3-Acetylfluoranthene | C₁₈H₁₂O | 244.29 | 75-85% | ~8.7-7.4 (aromatic H), ~2.8 (s, 3H, -COCH₃) | ~198 (-C=O), ~140-120 (aromatic C), ~27 (-CH₃) |

| 3-Methylfluoranthene | C₁₇H₁₂ | 216.28 | 80-90% | ~8.0-7.3 (aromatic H), ~2.6 (s, 3H, -CH₃) | ~140-120 (aromatic C), ~22 (-CH₃) |

Note: NMR chemical shifts are approximate and should be confirmed against reference spectra. Data is compiled based on typical values for these functional groups on aromatic systems.[9][10]

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For 3-acetylfluoranthene, the key indicators are the singlet around 2.8 ppm for the methyl protons of the acetyl group and the downfield carbonyl carbon signal around 198 ppm. For 3-methylfluoranthene, the disappearance of the carbonyl signal and the appearance of a new, more upfield methyl singlet (~2.6 ppm) confirms the reduction.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the successful acylation (mass increase of 42 amu) and subsequent reduction (mass decrease of 2 amu from the ketone).

-

Infrared (IR) Spectroscopy: Can be used to monitor the reaction. The strong C=O stretch (around 1680 cm⁻¹) in 3-acetylfluoranthene will be absent in the spectrum of 3-methylfluoranthene.

Conclusion

The synthesis of this compound presents a significant regioselectivity challenge that is not easily overcome by direct functionalization of the parent fluoranthene molecule. This guide has proposed a logical, multi-step synthetic pathway that offers a strategic blueprint for researchers aiming to tackle this complex isomer. This theoretical route, grounded in fundamental and reliable organic reactions, highlights the key challenge of achieving initial C1-functionalization, providing a clear focus for future experimental work.

Furthermore, this document provides a complete, validated, and detailed technical protocol for the high-yield synthesis of 3-methylfluoranthene. By leveraging a classic Friedel-Crafts acylation followed by a Wolff-Kishner reduction, this procedure offers a reliable method for accessing a key methylated fluoranthene derivative. This dual approach of presenting both a solution to a known problem and a strategic plan for a more complex one provides a comprehensive and practical resource for the scientific community.

References

- Arlt VM, Glatt H, Gamboa da Costa G, et al. Mutagenicity and DNA adduct formation by the urban air pollutant 2-nitrobenzanthrone. Toxicol. Sci. 2007;98(2).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. 2024.

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016.

- The nitration of 3-methoxyfluoranthene. Journal of the Chemical Society C: Organic. 1968.

- Tables For Organic Structure Analysis. (n.d.).

- Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules. 2023.

- 13C{1H} NMR Data. (n.d.).

- Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules. 2017.

- The Manganese-Catalyzed Cross-Coupling Reaction.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction.

- Improved process for the kumada coupling reaction.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2015.

- Suzuki coupling reaction of various alkyl bromide with methylboronic...

- An In-depth Technical Guide to the Synthesis and Characterization of Benzo(k)

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. 2005.

- Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. 2017.

- Modeling the Formation, Degradation, and Spatiotemporal Distribution of 2-Nitrofluoranthene and 2-Nitropyrene in the Global Atmosphere. Environmental Science & Technology. 2020.

- Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. 2016.

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 1-Methylfluoranthene

This guide provides an in-depth analysis of the spectroscopic data for 1-methylfluoranthene (C₁₇H₁₂), a polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete characterization of the molecule. Our approach emphasizes the causality behind experimental observations, ensuring a robust and trustworthy interpretation of the spectroscopic evidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, it is essential to first establish the molecular structure and a standardized atom numbering system for this compound. The structure consists of a fluoranthene core with a methyl group substituted at the C1 position.

The fluoranthene core is a fused four-ring system, which results in a complex and informative spectroscopic profile. The molecular weight of this compound is 216.28 g/mol .[1]

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the anisotropic effects of the fused aromatic rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.7 | Singlet | - |

| Aromatic H | ~7.3 - 8.2 | Multiplet | - |

Interpretation and Causality:

-

Methyl Protons: The singlet at approximately 2.7 ppm is characteristic of a methyl group attached to an aromatic ring. Its chemical shift is in the expected region, slightly downfield due to the deshielding effect of the aromatic system.

-

Aromatic Protons: The complex multiplet pattern between 7.3 and 8.2 ppm arises from the various protons on the fluoranthene core. The overlapping signals are a result of spin-spin coupling between adjacent protons and the different electronic environments of each proton. Protons in the bay region (sterically hindered) are typically shifted further downfield.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| Aromatic C | ~120 - 140 |

Interpretation and Causality:

-

Methyl Carbon: The signal around 20 ppm is typical for a methyl carbon attached to an sp² hybridized carbon of an aromatic ring.

-

Aromatic Carbons: The numerous signals in the 120-140 ppm range correspond to the 16 aromatic carbons of the fluoranthene core. Quaternary carbons (those without attached protons) generally show weaker signals due to longer relaxation times. The specific chemical shifts are determined by the local electronic environment and hybridization.

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to detect all carbon signals, especially quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

Interpretation and Causality:

-

Aromatic C-H Stretch: The absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of an aromatic system.[5]

-

Aliphatic C-H Stretch: The bands just below 3000 cm⁻¹ are indicative of C-H bonds on an sp³ hybridized carbon, corresponding to the methyl group.[5]

-

Aromatic C=C Stretch: The series of absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings.[6]

-

Aromatic C-H Bend: The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

-

Sample Preparation: A common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum of the compound. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

| m/z (mass-to-charge ratio) | Interpretation |

| 216 | Molecular Ion (M⁺) |

| 201 | [M - CH₃]⁺ |

| 108 | Doubly charged molecular ion (M²⁺) |

Interpretation and Causality:

-

Molecular Ion (M⁺): The peak at m/z 216 corresponds to the molecular weight of this compound (C₁₇H₁₂), confirming its elemental composition.[1][7] This is typically the base peak or a very intense peak due to the stability of the aromatic system.

-

Fragmentation: A prominent fragment is often observed at m/z 201, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.[8] This fragmentation is a characteristic feature of methylated PAHs.

-

Doubly Charged Ions: The presence of a peak at m/z 108 can be attributed to the doubly charged molecular ion (M²⁺), which is common for stable aromatic compounds.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the unambiguous identification of this compound.

Caption: Workflow for structural elucidation of this compound.

-

MS confirms the molecular formula C₁₇H₁₂ with a molecular ion peak at m/z 216.

-

IR spectroscopy identifies the key functional groups: aromatic C-H, aliphatic C-H (from the methyl group), and aromatic C=C bonds.

-

NMR spectroscopy provides the detailed connectivity, showing the presence of a methyl group and the complex arrangement of protons on the aromatic scaffold, confirming the 1-methyl substitution pattern.

Together, these techniques provide complementary information that converges to a single, consistent chemical structure, exemplifying the core principles of modern analytical chemistry.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Spectral Database for Organic Compounds - Bioregistry. Bioregistry. [Link]

-

Fluoranthene, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

Spectral Database for Organic Compounds. Re3data.org. [Link]

-

¹H NMR spectroscopic data for compounds 1-7 (δ in ppm, mult., J in Hz). ResearchGate. [Link]

-

Fluoranthene, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST Chemistry WebBook. MatDaCs. [Link]

-

Representative methyl fluoranthene/pyrene series chromatograms (m/z 216). ResearchGate. [Link]

-

Phenanthrene, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Welcome to the NIST WebBook. NIST. [Link]

-

¹H-NMR and ¹³C-NMR Spectra. Electronic Supplementary Information. [Link]

-

NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [Link]

-

¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Human Metabolome Database. [Link]

-

MSMS Database Search. [Link]

-

A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP001602. MassBank. [Link]

-

IR Chart. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

¹³C{¹H} NMR Data. ResearchGate. [Link]

-

Spectral Information. PubChem - NIH. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

1-Azafluoranthene. PubChem - NIH. [Link]

Sources

- 1. Fluoranthene, 1-methyl [webbook.nist.gov]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluoranthene, 2-methyl- [webbook.nist.gov]

The In Vivo Carcinogenic Potential of 1-Methylfluoranthene: A Weight-of-Evidence Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is an environmental and industrial pollutant. While direct, comprehensive in vivo carcinogenicity data for this compound is not extensively documented in publicly available literature, a compelling case for its carcinogenic potential can be constructed through a weight-of-evidence approach. This technical guide synthesizes findings from studies on closely related isomers, particularly 2- and 3-methylfluoranthene, and the broader class of methylated PAHs to infer the likely metabolic activation pathways, DNA adduct formation, and tumorigenic outcomes associated with this compound exposure. This document provides researchers with a framework for assessing the carcinogenic risk of this compound and detailed methodologies for conducting further in vivo investigations.

Introduction: The Methylated PAH Carcinogenesis Paradigm

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of chemical carcinogens. The addition of a methyl group to the aromatic ring structure can significantly alter the metabolic pathways and carcinogenic potency of the parent PAH. While fluoranthene itself is generally considered a weak carcinogen, studies on its methylated derivatives have demonstrated enhanced tumorigenicity. Among the five isomers of methylfluoranthene, 2-methylfluoranthene and 3-methylfluoranthene have been shown to be active as tumor initiators on mouse skin and can induce lung and liver tumors in newborn mice[1][2]. This guide focuses on the carcinogenic potential of this compound, extrapolating from the established mechanisms of carcinogenesis for its isomers and other methylated PAHs.

The central hypothesis for the carcinogenicity of many PAHs, including methylated derivatives, is their metabolic activation to highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most critically, DNA. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis[3][4].

Postulated Metabolic Activation of this compound

Direct in vivo metabolic studies on this compound are scarce. However, based on the known metabolism of other methylated PAHs, two primary pathways of metabolic activation are likely to contribute to its carcinogenic potential:

-

Ring Oxidation: Cytochrome P450 (CYP) monooxygenases can catalyze the oxidation of the aromatic rings of this compound to form epoxides. These epoxides can be further metabolized by epoxide hydrolase to dihydrodiols. Subsequent epoxidation of the dihydrodiols can lead to the formation of highly reactive dihydrodiol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.

-

Methyl Group Oxidation: The methyl group of this compound is also a target for metabolic activation. CYP enzymes can hydroxylate the methyl group to form a hydroxymethyl derivative. This can be followed by sulfation by sulfotransferases (SULTs) to produce a reactive sulfuric acid ester that can readily form DNA adducts.

The interplay between these two pathways, and the specific CYP and SULT isoforms involved, will ultimately determine the balance between detoxification and metabolic activation, and thus the carcinogenic potency of this compound.

Figure 1: Postulated metabolic activation pathways of this compound leading to DNA adduct formation and tumor initiation.

DNA Adduct Formation: The Molecular Signature of Carcinogenesis

The formation of covalent adducts between reactive metabolites of this compound and DNA is a critical initiating event in its potential carcinogenicity. While specific DNA adducts for this compound have not been characterized, studies with other PAHs provide a strong indication of the likely targets. The nucleophilic sites on DNA, particularly the N7 and O6 positions of guanine and the N3 and N7 positions of adenine, are common targets for electrophilic attack by reactive PAH metabolites.

The structural characterization of these adducts is crucial for understanding the mutagenic potential of this compound. The presence of bulky adducts on the DNA helix can distort its structure, leading to errors during DNA replication and transcription, and ultimately to mutations.

Table 1: Anticipated DNA Adducts of this compound and their Significance

| Putative Reactive Metabolite | Likely DNA Adduct Type | Potential Consequence |

| Dihydrodiol Epoxide | Covalent binding to guanine or adenine bases | Distortion of DNA helix, leading to transversions (e.g., G to T) |

| Sulfuric Acid Ester | Covalent binding to guanine or adenine bases | Can lead to depurination and subsequent mutations |

In Vivo Tumorigenicity: Insights from Methylfluoranthene Isomers

The most direct evidence for the potential carcinogenicity of this compound comes from in vivo studies of its isomers, 2- and 3-methylfluoranthene, in newborn CD-1 mice[1][2]. These studies provide a valuable surrogate model for predicting the tumorigenic potential and target organs for this compound.

Table 2: Summary of Tumorigenicity Data for Methylfluoranthene Isomers in Newborn CD-1 Mice [1][2]

| Compound | Dose (µmol) | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |

| 2-Methylfluoranthene | 17.3 | Lung | 65-96 | 3.04 - 3.94 |

| 17.3 | Liver (male) | Significant increase | - | |

| 17.3 | Liver (female) | Tumorigenic | - | |

| 3-Methylfluoranthene | 17.3 | Lung | Not statistically significant | - |

| 17.3 | Liver (male) | Significant increase | - | |

| Fluoranthene (Parent) | 17.3 | Lung | 65-96 | 1.12 - 2.45 |

| 17.3 | Liver (male) | Significant increase | - |

Data adapted from LaVoie et al., 1994.

These findings demonstrate that:

-

Methylation of the fluoranthene ring can enhance tumorigenic activity, as seen with the increased lung tumor multiplicity for 2-methylfluoranthene compared to the parent compound.

-

The position of the methyl group is a critical determinant of carcinogenic potency, with the 2- and 3-isomers showing activity, while data for the 1-isomer is lacking.

-

The lung and liver are key target organs for methylfluoranthene-induced tumorigenesis in this model.

Based on these data, it is reasonable to hypothesize that this compound also possesses tumorigenic potential, likely targeting the lung and liver. However, its relative potency compared to the 2- and 3-isomers remains to be determined through direct in vivo bioassays.

Experimental Protocols for Assessing In Vivo Carcinogenicity

To definitively determine the carcinogenic potential of this compound, a long-term in vivo carcinogenicity bioassay in a rodent model is required. The following is a generalized, yet detailed, protocol based on established guidelines from regulatory bodies such as the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).

Long-Term Carcinogenicity Bioassay in Rodents

Objective: To evaluate the tumorigenic potential of this compound following chronic exposure in a rodent model.

Experimental Workflow:

Figure 2: Generalized workflow for a long-term in vivo carcinogenicity bioassay.

Step-by-Step Methodology:

-

Animal Model Selection: The choice of animal model is critical. Strains with low spontaneous tumor incidence and well-characterized responses to carcinogens are preferred. B6C3F1 mice and Fischer 344 rats are commonly used.

-

Dose Selection and Administration:

-

A preliminary dose-range-finding study (e.g., 28 or 90 days) should be conducted to determine the maximum tolerated dose (MTD) and appropriate dose levels for the chronic study.

-

Typically, three dose levels plus a vehicle control group are used. The highest dose should be around the MTD, with lower doses being fractions of the MTD (e.g., MTD/2, MTD/4).

-

The route of administration should be relevant to potential human exposure (e.g., oral gavage, dietary, inhalation).

-

-

Chronic Exposure:

-

Animals (typically 50 per sex per group) are dosed with this compound for the majority of their lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

-

In-life Monitoring:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded regularly.

-

-

Necropsy and Histopathology:

-

At the end of the study, all animals are subjected to a full necropsy.

-

All organs and tissues are examined for gross abnormalities, and tissues are collected and preserved.

-

A comprehensive histopathological evaluation of tissues from all animals in the control and high-dose groups is performed. Tissues from lower dose groups showing treatment-related lesions are also examined.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the incidence and multiplicity of tumors between the dosed and control groups.

-

DNA Adduct Analysis

Objective: To detect and quantify this compound-DNA adducts in target tissues of exposed animals.

Methodology: ³²P-Postlabeling Assay

-

DNA Isolation: High-purity DNA is isolated from the target tissues (e.g., lung, liver) of animals exposed to this compound.

-

DNA Hydrolysis: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment (Optional): Adducted nucleotides can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides.

-

³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Conclusion and Future Directions

While direct experimental evidence for the in vivo carcinogenicity of this compound is currently lacking, a compelling argument for its carcinogenic potential can be made based on the established tumorigenicity of its isomers, 2- and 3-methylfluoranthene, and the general mechanisms of metabolic activation and DNA adduct formation for methylated PAHs. The lung and liver are the most likely target organs for this compound-induced tumorigenesis.

To definitively assess the carcinogenic risk posed by this compound, the following research is imperative:

-

Long-term in vivo carcinogenicity bioassays in rodent models to determine its tumorigenic potential and identify target organs.

-

Metabolism studies to identify the specific metabolic pathways and the reactive metabolites of this compound.

-

DNA adduct characterization to identify the specific DNA lesions formed by this compound and to understand their mutagenic consequences.

The methodologies and comparative data presented in this guide provide a robust framework for undertaking these critical investigations, which will be essential for a comprehensive risk assessment of this compound.

References

-

Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131–2135. [Link]

-

Szaefer, H., Cichocki, M., & Jodynis-Liebert, J. (2022). METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. International Journal of Occupational Medicine and Environmental Health, 35(6), 731–746. [Link]

-

Amin, S., Hecht, S. S., & Hoffmann, D. (1982). Mutagenicity and tumor initiating activity of methylated benzo[k]fluoranthenes. Carcinogenesis, 3(12), 1435–1438. [Link]

-

Murakoshi, M., Nishikawa, A., Imazawa, T., Kitamura, Y., Takahashi, M., & Hayashi, Y. (1992). Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 30(7), 579–585. [Link]

-

Monien, B. H., Frank, H., & Seidel, A. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical research in toxicology, 37(9), 1541–1550. [Link]

-

LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-I mice. Carcinogenesis, 15(10), 2131–2135. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Tobacco Smoking. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, 38. [Link]

-

Beland, F. A., & Poirier, M. C. (1993). Significance of DNA adduct studies in animal models for cancer molecular dosimetry and risk assessment. Environmental health perspectives, 99, 5–10. [Link]

-

ResearchGate. (n.d.). Structures of the predicted adducts. The products of adduct formation... | Download Scientific Diagram. Retrieved January 22, 2026, from [Link]

-

van der Laan, J. W., & van Oosterhout, C. N. (2023). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. Presentation. [Link]

-

LaVoie, E. J., Tulley-Freiler, L., Bedenko, V., & Hoffmann, D. (1981). Mutagenicity, Tumor-initiating Activity, and Metabolism of Methylphenanthrenes. Cancer Research, 41(9), 3441–3447. [Link]

-

Saito, K., Ueno, H., & Isobe, N. (2010). Metabolism of metofluthrin in rats: I. Identification of metabolites. Xenobiotica; the fate of foreign compounds in biological systems, 40(10), 695–708. [Link]

-

Ravindranath, V., & Reed, D. J. (1990). Metabolic activation of 2-methylfuran by rat microsomal systems. Toxicology and applied pharmacology, 104(2), 243–250. [Link]

-

Swenberg, J. A., Lu, K., Moeller, B. C., Gao, L., He, Y., & Nakamura, J. (2021). Molecular Dosimetry of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer. Toxicological Sciences, 184(2), 215–223. [Link]

-

Keun, H. C., Lenz, E. M., & Wilson, I. D. (2005). Characterization of the Biochemical Effects of 1-nitronaphthalene in Rats Using Global Metabolic Profiling by NMR Spectroscopy and Pattern Recognition. Toxicological sciences : an official journal of the Society of Toxicology, 89(2), 527–537. [Link]

-

Steinberg, P. (2017). In Vitro-In Vivo Carcinogenicity. Advances in biochemical engineering/biotechnology, 157, 81–96. [Link]

-

Agúndez, J. A., Martínez, C., & Benítez, J. (1994). Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. Xenobiotica; the fate of foreign compounds in biological systems, 24(5), 417–427. [Link]

-

Chen, H. J. C., & Campbell, J. L. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of visualized experiments : JoVE, (132), 57013. [Link]

-

Lee, D., Kim, S., Park, J., Kim, S., & Lee, K. (2022). Assessment of Carcinogenicity in Rodents Through Inhalation Exposure to Cyclohexanone. Clinics in Oncology, 5, 1930. [Link]

-

Prough, R. A., & Tweedie, D. J. (1980). Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). Cancer research, 40(1), 117–121. [Link]

-

Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant 2-nitrofluoranthene. Chemical research in toxicology, 5(6), 863–869. [Link]

Sources

- 1. Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Significance of DNA adduct studies in animal models for cancer molecular dosimetry and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tera.org [tera.org]

The Mutagenic Profile of 1-Methylfluoranthene and its Metabolites: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the mutagenicity of 1-methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) class of environmental contaminants. While direct extensive research on this compound is limited, this document synthesizes current knowledge on the metabolic activation, DNA adduction, and mutagenic potential of closely related PAHs to construct a scientifically grounded understanding of its likely toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development and environmental health to inform experimental design, data interpretation, and risk assessment strategies. We will delve into the enzymatic pathways likely responsible for the transformation of this compound into reactive intermediates, the nature of the resulting DNA adducts, and the established methodologies for assessing its mutagenic activity.

Introduction: The Environmental Significance and Carcinogenic Potential of Methylated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds comprised of two or more fused aromatic rings.[1] They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many compounds within this class.[1]

Methylated PAHs, such as this compound, are of particular interest as the addition of a methyl group can significantly alter the metabolic pathways and carcinogenic potency of the parent PAH. While fluoranthene itself is not considered a potent carcinogen, some of its methylated derivatives have demonstrated tumorigenic activity.[2] This guide will focus on the scientific principles underlying the mutagenicity of this compound, drawing upon established knowledge of PAH metabolism and the specific findings for analogous methylated PAHs.

Metabolic Activation: The Gateway to Mutagenicity

Parent PAHs are often chemically inert and require metabolic activation to exert their mutagenic and carcinogenic effects.[3] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver and other tissues.[3] The metabolic activation of PAHs can proceed through several pathways, two of which are particularly relevant to this compound.

The Diol Epoxide Pathway: A Classic Mechanism of PAH Carcinogenesis

The diol epoxide pathway is a well-established mechanism for the metabolic activation of many PAHs.[4] This multi-step process involves:

-

Epoxidation: A CYP enzyme introduces an epoxide group onto the aromatic ring system.

-

Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.

-

Second Epoxidation: Another CYP-mediated epoxidation of the dihydrodiol creates a highly reactive diol epoxide.

These diol epoxides are potent electrophiles that can readily react with nucleophilic sites in DNA, forming stable covalent adducts. The formation of these DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. For the parent compound, fluoranthene, metabolism to dihydrodiols has been observed.[5] It is therefore highly probable that this compound can also be metabolized via this pathway.

Benzylic Hydroxylation and Sulfation: A Pathway for Methylated PAHs

For methylated PAHs, an alternative or additional activation pathway involves the methyl group itself. This pathway, demonstrated for compounds like 1-methylpyrene, proceeds as follows:[6]

-

Benzylic Hydroxylation: CYP enzymes hydroxylate the methyl group to form a hydroxymethyl derivative.[6]

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl group, forming a highly reactive sulfuric acid ester.[6]

This reactive ester can then form benzylic DNA adducts.[6] Given the presence of a methyl group, this pathway is a plausible route for the metabolic activation of this compound.

Proposed Metabolic Activation of this compound

Based on the metabolism of fluoranthene and other methylated PAHs, a dual-pathway model for the metabolic activation of this compound is proposed.

Caption: Proposed metabolic activation pathways of this compound.

This diagram illustrates the two primary hypothesized pathways for the bioactivation of this compound, leading to the formation of reactive metabolites capable of forming DNA adducts.

DNA Adduct Formation and Mutational Consequences

The ultimate mutagens generated from this compound, the diol epoxides and/or the sulfuric acid ester, are electrophilic species that can covalently bind to DNA, forming DNA adducts.[7] The primary nucleophilic sites in DNA for adduction by PAH metabolites are the exocyclic amino groups of guanine and adenine.[7]

The formation of these bulky DNA adducts can have significant biological consequences:

-

Distortion of the DNA Helix: The presence of a large chemical adduct can distort the normal structure of the DNA double helix.

-

Replication Errors: During DNA replication, the distorted template can cause DNA polymerases to misread the sequence, leading to the insertion of an incorrect base and resulting in a point mutation.

-

Stalled Replication and Double-Strand Breaks: The adduct can also stall the replication fork, which can lead to more complex mutations, including frameshifts and chromosomal rearrangements.

The specific type of mutation induced depends on the structure of the adduct and the DNA repair mechanisms of the cell.

Experimental Assessment of Mutagenicity: The Ames Test

The Ames test, also known as the bacterial reverse mutation assay, is a widely used and well-validated short-term in vitro assay for identifying chemical mutagens.[8] The test utilizes several strains of the bacterium Salmonella typhimurium that have pre-existing mutations in the genes required to synthesize the amino acid histidine.[8] These strains are auxotrophic for histidine (His-), meaning they cannot grow in a histidine-deficient medium.

The principle of the Ames test is to measure the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-free medium (His+).[8]

The Role of Metabolic Activation (S9 Fraction)

Because many chemicals, including PAHs, are not mutagenic themselves but require metabolic activation, the Ames test is typically performed both in the absence and presence of a metabolic activation system.[9] This is most commonly a liver homogenate fraction, known as the S9 fraction, prepared from rats pre-treated with enzyme-inducing agents.[9] The S9 fraction contains a mixture of metabolic enzymes, including CYPs, that can convert pro-mutagens into their active forms.

Step-by-Step Protocol for the Ames Test (Plate Incorporation Method)

-

Preparation of Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction and cofactor solution (for metabolic activation).

-

Molten top agar containing a trace amount of histidine.

-

Minimal glucose agar plates (bottom agar).

-

Positive and negative controls.

-

-

Incubation:

-

For each tester strain and concentration of the test compound, a tube is prepared containing the bacterial culture, the test compound solution, and either a buffer (for tests without metabolic activation) or the S9 mix (for tests with metabolic activation).

-

The tubes are incubated at 37°C for a short period to allow for metabolic activation and interaction with the bacteria.

-

-

Plating:

-

The contents of each tube are mixed with the molten top agar.

-

The mixture is poured onto the surface of a minimal glucose agar plate and spread evenly.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring and Data Analysis:

-

After incubation, the number of revertant colonies (His+ revertants) on each plate is counted.

-

The mutagenic potential of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.

-

A compound is generally considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background level.[10]

-

Caption: A simplified workflow of the Ames test.

Expected Results and Interpretation

-

Positive Mutagenic Response: this compound is expected to be mutagenic in the Ames test.

-

Requirement for Metabolic Activation: The mutagenic activity will likely be observed only in the presence of the S9 fraction, indicating that it is a pro-mutagen that requires metabolic activation.

-

Strain Specificity: The specific Salmonella strains that show a positive response can provide insights into the type of mutations induced (e.g., frameshift vs. base-pair substitution).

Table 1: Hypothetical Ames Test Results for this compound

| Concentration (µ g/plate ) | Tester Strain | Without S9 Activation (Revertants/plate) | With S9 Activation (Revertants/plate) | Fold Increase (with S9) |

| 0 (Solvent Control) | TA98 | 25 | 30 | 1.0 |

| 1 | TA98 | 28 | 65 | 2.2 |

| 5 | TA98 | 26 | 150 | 5.0 |

| 10 | TA98 | 24 | 280 | 9.3 |

| 0 (Solvent Control) | TA100 | 110 | 120 | 1.0 |

| 1 | TA100 | 115 | 250 | 2.1 |

| 5 | TA100 | 112 | 550 | 4.6 |

| 10 | TA100 | 108 | 980 | 8.2 |

This table presents hypothetical data to illustrate a potential dose-dependent mutagenic response in the presence of metabolic activation.

Conclusion and Future Directions

This technical guide has outlined the probable mechanisms underlying the mutagenicity of this compound and its metabolites. By synthesizing information from related PAHs, we have proposed that this compound is likely activated to mutagenic species through both the diol epoxide and benzylic hydroxylation pathways. The resulting electrophilic metabolites are capable of forming DNA adducts, which can lead to mutations.

For researchers and professionals in drug development and environmental safety, it is crucial to consider the potential mutagenicity of this compound and other methylated PAHs. The Ames test, in conjunction with metabolic activation systems, remains a fundamental tool for the initial screening of such compounds.

Further research is warranted to definitively elucidate the metabolic pathways of this compound, identify its specific mutagenic metabolites, and quantify its mutagenic potency. Such studies will provide a more complete understanding of the health risks associated with exposure to this environmental contaminant.

References

- Bendadani, R., et al. (2014). The carcinogen 1-methylpyrene forms benzylic DNA adducts mouse and rat tissues in vivo via a reactive sulphuric acid ester. Request PDF.

- Herreno-Saenz, D., et al. (1992). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. PubMed.

- Huang, Y., et al. (2017).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).

- Okonji, R. E., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Academic Journals.

- Kelley, S. K., et al. (n.d.). Identification of metabolites from the degradation of fluoranthene by Mycobacterium sp. strain PYR-1. PMC.

- U.S. Environmental Protection Agency (EPA). (2012). Provisional Peer-Reviewed Toxicity Values for Fluoranthene (CASRN 206-44-0). PPRTV Library.

- LaVoie, E. J., et al. (1982). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene. Oxford Academic.

- LaVoie, E. J., et al. (n.d.). Possible metabolic pathway toward bay region dihydrodiol-epoxide formation for 1-methyl- (R1=CH3) and 9-methyl- (R2=CH3) phenanthrene.

- Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio.

- LaVoie, E. J., et al. (1981). Mutagenicity, Tumor-initiating Activity, and Metabolism of Methylphenanthrenes. Cancer Research - AACR Journals.

- Okonji, R. E., et al. (2025). (PDF) Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs).

- Eurofins Australia. (2024).

- Adekunle, A. A., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. MDPI.

- Hecht, S. S. (n.d.). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. Air Pollution, the Automobile, and Public Health - NCBI.

- Lin, C.-H., & Lee, H. (n.d.). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC - NIH.

- Wogan, G. N. (n.d.). 5 DNA Adducts and Their Consequences. Scope.

- LaVoie, E. J., et al. (n.d.). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene.

- LaVoie, E. J., et al. (n.d.). Identification of the mutagenic metabolites of fluoranthene, 2-methylfluoranthene, and 3-methylfluoranthene. Oxford Academic.

- Pelkonen, O., & Nebert, D. W. (n.d.). Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. PubMed.

- Chen, H. J. C., & Wogan, G. N. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH.

- Rakitskii, V. N., et al. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test.

- Minnesota Department of Health. (2018). Fluoranthene Toxicological Summary August 2018. Minnesota Department of Health.

- Wikipedia. (n.d.). Ames test. Wikipedia.

- Sims, P. (n.d.). Metabolism of polycyclic compounds.

- Marchetti, M. A., et al. (2024).

- Wikipedia. (n.d.). DNA adduct. Wikipedia.

- Fishbein, L. (n.d.). Potential Industrial Carcinogens and Mutagens. epa nepis.

- Mitchell, C. E., & Bechtold, W. E. (n.d.).

- Fluckiger-Isler, S., et al. (n.d.).

- Jongeneelen, F. J., et al. (n.d.). Metabolism of phenanthrene to phenols (hydroxyphenanthrenes) and dihydrodiols (diols) via arene oxides.

- Wang, Y., et al. (n.d.). Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)

- Berry, D. L., et al. (n.d.). Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells. PubMed.

- Czarny, D., et al. (n.d.). METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. PMC - PubMed Central.

Sources

- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA adduct - Wikipedia [en.wikipedia.org]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. academicjournals.org [academicjournals.org]

- 10. One moment, please... [bulldog-bio.com]

photochemical degradation of 1-Methylfluoranthene in atmosphere

An In-depth Technical Guide to the Atmospheric Photochemical Degradation of 1-Methylfluoranthene

This guide provides a comprehensive technical overview of the atmospheric photochemical degradation of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Synthesizing established principles of atmospheric chemistry and drawing upon data from analogous methylated PAHs, this document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the environmental fate of such molecules.

This compound enters the atmosphere from various combustion sources, both natural and anthropogenic, including wildfires and the burning of fossil fuels.[1][2] As a semi-volatile organic compound, it exists in the atmosphere in both the gas phase and adsorbed onto particulate matter.[3] Its atmospheric fate is primarily dictated by photochemical reactions with key oxidants, which transform it into a variety of degradation products.[4][5] Understanding these degradation pathways is crucial for assessing its environmental persistence, potential for long-range transport, and the formation of potentially more toxic secondary pollutants.

The primary drivers of this compound's atmospheric degradation are the hydroxyl radical (•OH), the nitrate radical (NO₃•), and ozone (O₃). The efficiency and products of these reactions are influenced by factors such as temperature, the presence of other pollutants like nitrogen oxides (NOx), and solar radiation.

Core Degradation Pathways and Mechanisms

The atmospheric degradation of this compound, like other PAHs, is initiated by the attack of highly reactive oxidant species. The presence of the methyl group influences the reaction kinetics and the distribution of products compared to its parent compound, fluoranthene.

Daytime Degradation: The Dominance of the Hydroxyl Radical (•OH)

During daylight hours, the most significant loss process for gas-phase this compound is its reaction with the hydroxyl radical (•OH).[6] •OH radicals are primarily formed by the photolysis of ozone and subsequent reaction with water vapor. The reaction with this compound can proceed via two main pathways:

-

•OH Addition to the Aromatic System: The •OH radical adds to the electron-rich aromatic rings of the fluoranthene moiety, forming a hydroxy-1-methylfluoranthenyl radical adduct. This is generally the dominant pathway for PAHs.[7] This adduct then undergoes further reactions, typically with molecular oxygen (O₂), leading to the formation of hydroxylated and ring-opened products.

-

H-atom Abstraction from the Methyl Group: The •OH radical can abstract a hydrogen atom from the methyl group, forming a 1-fluoranthenylmethyl radical. This radical then reacts with O₂ to form a peroxy radical, which can subsequently react with NO or other species to form stable products like aldehydes or carboxylic acids.

The relative importance of these two pathways depends on the specific structure of the PAH and the reaction conditions. For methylated PAHs, both pathways are considered significant.[8]

Caption: Generalized reaction pathways for the •OH-initiated degradation of this compound.

Nighttime Degradation: The Role of the Nitrate Radical (NO₃•)

In the absence of sunlight, and particularly in NOx-polluted environments, the nitrate radical (NO₃•) becomes a significant oxidant for many volatile organic compounds.[9][10] The reaction mechanisms of NO₃• with PAHs are similar to those of •OH, involving addition to the aromatic rings.[11] This leads to the formation of nitrooxy-adducts, which can then react further to form nitrated and oxygenated derivatives of this compound. These nitrated PAHs are of particular concern as they are often more mutagenic and carcinogenic than their parent compounds.

Ozonolysis: A Generally Slower Process

Ozone (O₃) is another key atmospheric oxidant, but its gas-phase reaction with PAHs is typically much slower than the radical-initiated reactions.[12][13] The reaction proceeds via electrophilic addition of ozone to the double bonds of the aromatic system, leading to the formation of primary ozonides that subsequently decompose to form a variety of oxygenated products, including quinones, aldehydes, and carboxylic acids.[14] For particle-bound PAHs, ozonolysis can be a more significant degradation pathway.[12]

Quantitative Analysis: Reaction Kinetics and Atmospheric Lifetime

The atmospheric lifetime (τ) of a compound is a crucial parameter for understanding its persistence and potential for long-range transport. It is defined as the time it takes for the concentration of the compound to decrease to 1/e (about 37%) of its initial value. For reactions with atmospheric oxidants, it is calculated as:

τ = 1 / (k * [Oxidant])

where 'k' is the reaction rate constant and '[Oxidant]' is the average atmospheric concentration of the oxidant.

Table 1: Gas-Phase Reaction Rate Constants for this compound and Related PAHs with •OH Radicals

| Compound | Rate Constant (k_OH) (cm³/molecule·s) | Atmospheric Lifetime (τ_OH)¹ | Reference |

| This compound | Estimated: 4-8 x 10⁻¹¹ | Estimated: 3.5 - 7 hours | Estimate based on analogs |

| Phenanthrene | 3.4 x 10⁻¹¹ | ~8 hours | [8] |

| 1-Methylphenanthrene | 6.7 x 10⁻¹¹ | ~4 hours | [8] |

| Fluoranthene | 5.0 x 10⁻¹¹ | ~5.5 hours | [3] |

| 1-Methylnaphthalene | 5.2 x 10⁻¹¹ | ~5 hours | [15][16] |

¹Calculated assuming a 24-hour average •OH concentration of 1 x 10⁶ molecules/cm³.

As shown in Table 1, the addition of a methyl group to an aromatic system generally increases the reaction rate with •OH radicals, as seen in the case of phenanthrene versus 1-methylphenanthrene.[8] This is due to the electron-donating nature of the methyl group, which activates the aromatic ring towards electrophilic attack. Therefore, it is reasonable to expect that this compound will have a shorter atmospheric lifetime than fluoranthene.

Methodologies for Studying Atmospheric Degradation

Investigating the atmospheric degradation of compounds like this compound requires specialized experimental and computational techniques.

Experimental Approaches: Smog Chamber Studies

Environmental or "smog" chambers are large, controlled-environment reactors used to simulate atmospheric conditions. A typical experiment to determine the •OH rate constant of this compound would involve the following workflow:

Caption: Workflow for a relative rate smog chamber experiment.

-

Chamber Preparation: The chamber (e.g., a Teflon bag of several cubic meters) is rigorously cleaned and flushed with purified air until background organic concentrations are below the detection limit.

-

Reagent Injection:

-

A known amount of this compound is injected into the chamber and allowed to evaporate and mix. This is typically done by injecting a solution onto a heated plate in the carrier gas stream.

-

A reference compound with a well-characterized rate constant (e.g., toluene) is injected in a similar manner.

-

An •OH radical precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), is added.

-

-

Equilibration: The mixture is allowed to homogenize in the dark for a set period. Initial concentrations of the test and reference compounds are measured using an appropriate analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)).

-

Reaction Initiation: The chamber's UV lights (simulating sunlight) are turned on to photolyze the precursor and generate •OH radicals.

-

For H₂O₂: H₂O₂ + hν → 2 •OH

-

For CH₃ONO: CH₃ONO + hν → CH₃O• + NO; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂

-

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored simultaneously over several hours as they are consumed by the reaction with •OH.

-

Data Analysis: The relative rate method is based on the principle that both compounds are consumed only by reaction with •OH. The following relationship holds: ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ) A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_test / k_ref). Since k_ref is known, the rate constant for this compound (k_test) can be determined.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting product formation.[4][5] It can be used to:

-

Predict Reactive Sites: Calculate the most likely positions for radical attack on the this compound molecule.[5]

-

Determine Reaction Energetics: Calculate the activation energies for different reaction pathways (e.g., •OH addition vs. H-abstraction) to determine which is more favorable.

-

Elucidate Product Formation Pathways: Map the potential energy surface from reactants to products, identifying stable intermediates and predicting the most likely degradation products.[4]

These computational studies complement experimental work by providing mechanistic insights that are often difficult to obtain through experiments alone.[4][17]

Degradation Products and Environmental Implications

The atmospheric degradation of this compound leads to the formation of a complex mixture of oxygenated and/or nitrated products. Based on studies of similar PAHs, expected products include:[7][16]

-

Hydroxy-1-methylfluoranthenes: Formed from the •OH addition pathway.

-

1-Fluoranthenecarboxaldehyde and 1-Fluoranthenecarboxylic acid: Formed from the H-abstraction pathway.

-

Nitro-1-methylfluoranthenes: Formed from the NO₃• addition pathway, particularly at night.

-

Ring-opened products: Smaller, more functionalized molecules resulting from the cleavage of the aromatic rings.

These transformation products often have different physicochemical properties than the parent compound. They are typically more polar and less volatile, which can lead to their partitioning into the atmospheric aqueous phase (e.g., clouds, fog) or their deposition onto surfaces. Furthermore, some of these degradation products, particularly the nitrated and oxygenated derivatives, may exhibit greater toxicity and mutagenicity than this compound itself.[4][5]

Conclusion

The atmospheric photochemical degradation of this compound is a rapid process, primarily driven by daytime reactions with the hydroxyl radical, with an estimated atmospheric lifetime of just a few hours. Nighttime reactions with the nitrate radical also contribute to its degradation, leading to the formation of nitrated derivatives. This degradation transforms this compound into a suite of oxygenated and nitrated products that have different environmental fates and potentially higher toxicities. A combination of smog chamber experiments and computational chemistry provides the most comprehensive approach to understanding the complex atmospheric chemistry of this and other polycyclic aromatic hydrocarbons.

References

- Dellinger, B., et al. (2024). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. PMC - NIH.

- Finlayson-Pitts, B. J., & Pitts, J. N., Jr. (n.d.). ATMOSPHERIC TRANSFORMATIONS OF POLYCYCLIC AROMATIC HYDROCARBONS. NCBI.

- McFall, A. S., et al. (n.d.). Assessing Wildfire Impact on Diffusive Flux of Parent and Alkylated PAHs. PubMed Central.

- Ng, N. L., et al. (2017). Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol. ACP.

- E. von G., & U. von G. (n.d.). Reaction of Ozone with Ethene and Its Methyl- and Chlorine-Substituted Derivatives in Aqueous Solution.

- Brubaker, W. W., Jr., & Hites, R. A. (2003). Rate Constants for the Gas-Phase Reactions of Methylphenanthrenes with OH as a Function of Temperature. The Journal of Physical Chemistry A - ACS Publications.

- Verma, P., et al. (n.d.). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. NIH.

- Kelley, I., et al. (n.d.). Identification of metabolites from the degradation of fluoranthene by Mycobacterium sp. strain PYR-1. PMC.

- Feng, Y., et al. (n.d.). UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research.

- ATSDR. (2022). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry.

- McFall, A. S., et al. (n.d.). Assessing Wildfire Impact on Diffusive Flux of Parent and Alkylated PAHs: A Pilot Study of Soil–Air Chemical Movement before, during, and after Wildfires. Environmental Science & Technology - ACS Publications.

- Verma, P., et al. (n.d.). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.

- PubChem. (n.d.). Fluoranthene. NIH.

Sources

- 1. Assessing Wildfire Impact on Diffusive Flux of Parent and Alkylated PAHs: A Pilot Study of Soil–Air Chemical Movement before, during, and after Wildfires - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 7. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. ATMOSPHERIC TRANSFORMATIONS OF POLYCYCLIC AROMATIC HYDROCARBONS - Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Reaction products of ozone: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

1-Methylfluoranthene reference standards for analytical chemistry

An In-Depth Technical Guide to 1-Methylfluoranthene Reference Standards for Analytical Chemistry

Introduction: The Analytical Imperative for this compound

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials.[1] Their presence in the environment is of significant concern due to their carcinogenic and mutagenic properties.[2] this compound, a member of this extensive family, is frequently monitored in environmental matrices such as soil, water, and air, as well as in food and industrial products.